![molecular formula C15H13N3O2S B7537180 N-(1,3-benzodioxol-5-ylmethyl)-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7537180.png)
N-(1,3-benzodioxol-5-ylmethyl)-N-methylthieno[2,3-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-N-methylthieno[2,3-d]pyrimidin-4-amine, also known as BMT-1, is a novel compound that has gained significant attention in the field of scientific research. BMT-1 belongs to the class of thieno[2,3-d]pyrimidines and has been synthesized using various methods.
作用機序
N-(1,3-benzodioxol-5-ylmethyl)-N-methylthieno[2,3-d]pyrimidin-4-amine exerts its pharmacological effects by inhibiting the activity of various enzymes, including protein kinases. Specifically, N-(1,3-benzodioxol-5-ylmethyl)-N-methylthieno[2,3-d]pyrimidin-4-amine has been shown to inhibit the activity of p38 MAPK, which is involved in the regulation of inflammation and cell proliferation. N-(1,3-benzodioxol-5-ylmethyl)-N-methylthieno[2,3-d]pyrimidin-4-amine has also been found to inhibit the activity of CDK9, which is involved in the regulation of gene transcription.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-N-methylthieno[2,3-d]pyrimidin-4-amine has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. N-(1,3-benzodioxol-5-ylmethyl)-N-methylthieno[2,3-d]pyrimidin-4-amine has also been shown to induce apoptosis in cancer cells and inhibit the replication of various viruses, including HIV-1.
実験室実験の利点と制限
One of the main advantages of N-(1,3-benzodioxol-5-ylmethyl)-N-methylthieno[2,3-d]pyrimidin-4-amine is its specificity for certain enzymes, such as p38 MAPK and CDK9. This specificity allows for targeted inhibition of specific signaling pathways, which can lead to more effective therapeutic interventions. However, one of the limitations of N-(1,3-benzodioxol-5-ylmethyl)-N-methylthieno[2,3-d]pyrimidin-4-amine is its potential toxicity at higher concentrations. Therefore, careful dose optimization is required for its use in preclinical and clinical studies.
将来の方向性
There are several future directions for the research and development of N-(1,3-benzodioxol-5-ylmethyl)-N-methylthieno[2,3-d]pyrimidin-4-amine. One potential application is its use as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-N-methylthieno[2,3-d]pyrimidin-4-amine may have potential as a therapeutic agent for cancer and viral infections. Further research is needed to optimize the synthesis method and evaluate the safety and efficacy of N-(1,3-benzodioxol-5-ylmethyl)-N-methylthieno[2,3-d]pyrimidin-4-amine in preclinical and clinical studies.
合成法
N-(1,3-benzodioxol-5-ylmethyl)-N-methylthieno[2,3-d]pyrimidin-4-amine has been synthesized using various methods, including the Suzuki coupling reaction, the Stille coupling reaction, and the Buchwald-Hartwig amination reaction. However, the most efficient and practical method for synthesizing N-(1,3-benzodioxol-5-ylmethyl)-N-methylthieno[2,3-d]pyrimidin-4-amine is the Suzuki coupling reaction. This method involves the reaction between 2-chloro-N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine and phenylboronic acid in the presence of a palladium catalyst and a base.
科学的研究の応用
N-(1,3-benzodioxol-5-ylmethyl)-N-methylthieno[2,3-d]pyrimidin-4-amine has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. N-(1,3-benzodioxol-5-ylmethyl)-N-methylthieno[2,3-d]pyrimidin-4-amine has been found to inhibit the activity of various enzymes, including protein kinases, which are involved in cell signaling pathways. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-N-methylthieno[2,3-d]pyrimidin-4-amine has been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N-methylthieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-18(14-11-4-5-21-15(11)17-8-16-14)7-10-2-3-12-13(6-10)20-9-19-12/h2-6,8H,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPPXKWUCPEBBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)OCO2)C3=C4C=CSC4=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-N-methylthieno[2,3-d]pyrimidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


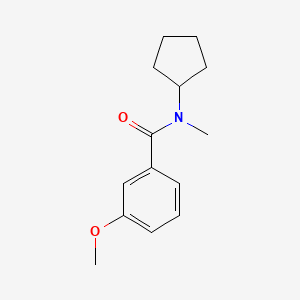

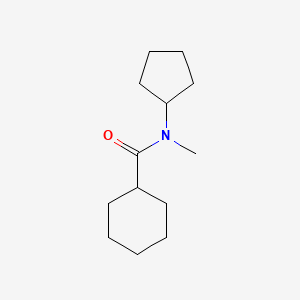
![2-bromo-N~1~-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl]-1-benzenesulfonamide](/img/structure/B7537124.png)
![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-prop-2-ynylacetamide](/img/structure/B7537129.png)
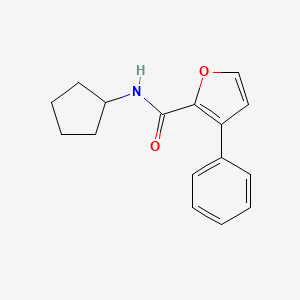
![[2-[(5-Tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] 6-oxo-1-propylpyridazine-3-carboxylate](/img/structure/B7537140.png)
![4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B7537147.png)
![2-(2-chlorophenoxy)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B7537154.png)
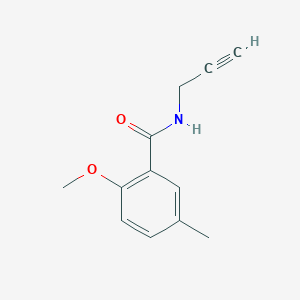
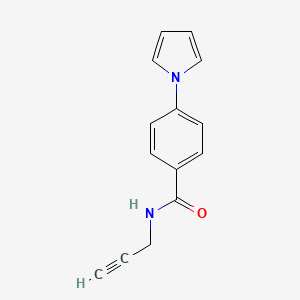

![N,N-dimethyl-4-[(2-thiophen-3-ylquinazolin-4-yl)amino]benzamide](/img/structure/B7537176.png)